molecular formula C11H9NO4 B2691184 Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate CAS No. 2091517-76-7

Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate

Cat. No.: B2691184
CAS No.: 2091517-76-7
M. Wt: 219.196
InChI Key: DJOBIZPBWDWECD-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate ( 2091517-76-7) is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . Its structure is defined by the SMILES notation COC(=O)C1=NC(=CO1)C2=CC=CC=C2O . This compound belongs to the oxazole class of heterocyclic scaffolds, which are recognized as valuable intermediates in medicinal chemistry for synthesizing new chemical entities . Oxazole derivatives are frequently investigated in pharmaceutical research due to a wide spectrum of reported biological activities. Literature reviews indicate that compounds containing the oxazole nucleus have demonstrated potential for antimicrobial, anticancer, and antitubercular activities in preclinical research, making this scaffold a significant area of interest for developing new therapeutic agents . The specific research applications and mechanism of action for this compound are yet to be fully characterized and explored in published biological assays. This product is intended for use in laboratory research and development as a chemical building block or for biological screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)10-12-8(6-16-10)7-4-2-3-5-9(7)13/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOBIZPBWDWECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CO1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091517-76-7
Record name methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with an amino acid ester under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds related to methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of 4-methyl-1,3-oxazole compounds reduced the effects of Freund's adjuvant-induced inflammation in rats by modulating acute-phase plasma proteins like albumin and fibrinogen . This suggests potential therapeutic uses in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been documented extensively. For instance, compounds containing the oxazole ring have shown effectiveness against various bacterial strains. A specific derivative exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Aspergillus niger, highlighting its potential as an antimicrobial agent .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 2-amino phenols with carboxylic acid derivatives under controlled conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

Table 1: Synthetic Methods Overview

MethodYield (%)Reaction TimeNotes
Method A79–89%45 minUtilizes magnetic solid acid nanocatalyst
Method B85%3 hoursInvolves oxidative coupling reactions

Case Study: Anti-inflammatory Effects

A study published in a pharmacological journal explored the effects of this compound on inflammatory markers in a rat model. The results indicated a significant reduction in edema and plasma viscosity, suggesting its utility in managing chronic inflammatory conditions .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various oxazole derivatives, including this compound. The study found that certain modifications to the structure enhanced antibacterial efficacy against resistant strains of bacteria, indicating potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Substituent Effects: Hydroxyl vs. Halogens

The hydroxyl group in Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate distinguishes it from halogenated analogs such as Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate (). Key differences include:

  • Hydrogen Bonding : The hydroxyl group enables intramolecular hydrogen bonding with the oxazole nitrogen or ester carbonyl, enhancing solubility in polar solvents. Halogens (Cl, Br) increase lipophilicity and are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Electronic Effects : The hydroxyl group acts as an electron-donating substituent via resonance, while halogens exert electron-withdrawing inductive effects, altering the oxazole ring’s electronic density and reactivity toward electrophiles.

Structural Isomerism and Positional Effects

  • Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate () differs in substituent positions: a methyl group at C5 and phenyl at C2.
  • Methyl 4-chloro-5-phenylisoxazole-3-carboxylate () replaces the oxazole with an isoxazole ring (oxygen at position 2, nitrogen at position 1). Isoxazoles exhibit distinct reactivity, such as higher susceptibility to ring-opening reactions under acidic conditions .

Conformational Stability

Studies on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) revealed conformational stability shifts between gas-phase and matrix environments due to steric and electronic interactions . For the target compound, the hydroxyl group may stabilize specific conformers via intramolecular hydrogen bonding, a feature absent in halogenated analogs.

Spectroscopic Profiles

  • Infrared Spectroscopy : The hydroxyl group in the target compound introduces a broad O–H stretch (~3200–3600 cm⁻¹), absent in halogenated analogs. Halogens exhibit characteristic C–X stretches (Cl: ~550–600 cm⁻¹; Br: ~500–550 cm⁻¹) .
  • NMR : The hydroxyl proton in the target compound would appear as a singlet in DMSO-d6 (δ ~9–10 ppm), while halogenated analogs show deshielded aromatic protons due to electron-withdrawing effects.

Data Tables

Table 2: Spectroscopic Features

Compound Name IR Stretches (cm⁻¹) NMR Features (1H, δ ppm)
This compound O–H: 3200–3600; C=O: ~1700 OH: ~9–10; aromatic: 7.2–8.0
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate C–Cl: 550–600; C=O: ~1700 Aromatic: 7.5–8.3

Biological Activity

Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The oxazole ring and hydroxyl group on the phenyl moiety play significant roles in its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus75 µg/mLModerate
Bacillus subtilis16.7 µg/mLStrong
Escherichia coli156.47 µMWeak
Candida albicans16.69 µMModerate

The compound demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition of growth at specific concentrations .

Anticancer Activity

The potential anticancer effects of this compound have been explored in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 Value (µM)Effectiveness
MV-4-1125Moderate
HeLa23Weak
L92923Weak

In a study involving leukemia cells (MV-4-11), this compound exhibited an IC50 value of 25 µM, indicating moderate cytotoxicity. Comparatively, its activity against HeLa cells was weaker, suggesting selectivity towards certain cancer types .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:

  • Histone Deacetylase Inhibition : The compound interacts with HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle regulation.
  • Biofilm Formation Inhibition : Studies indicate that this compound interferes with biofilm formation in bacteria like Staphylococcus aureus, which is critical for bacterial virulence and resistance .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 250 µg/mL, the compound inhibited biofilm formation by approximately 75%, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Cancer Cell Line Response

In another study focusing on various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound led to significant upregulation of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic factors like Bcl2 and CDK4. This suggests a promising role in cancer therapy through apoptosis induction .

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